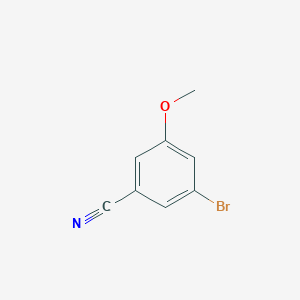

3-Bromo-5-methoxybenzonitrile

Beschreibung

Contextualizing Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are integral to numerous areas of chemical science. They serve as precursors for a wide array of functional groups, including amines, amides, and carboxylic acids, through well-established chemical transformations. researchgate.net Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like dyes. ontosight.ailookchem.comcefacilinasbiotics.com The cyano group's electronic properties and its ability to participate in various reactions make benzonitrile derivatives a versatile platform for molecular design and synthesis. researchgate.net

Importance of Halogenated and Methoxylated Benzonitriles as Synthetic Intermediates

The presence of halogen and methoxy (B1213986) substituents on the benzonitrile ring significantly influences its reactivity and utility. Halogens, such as bromine, act as a "handle" for introducing further molecular complexity through reactions like nucleophilic substitution and cross-coupling. smolecule.comnih.gov The methoxy group, an electron-donating substituent, can direct the regioselectivity of certain reactions and modulate the electronic properties of the molecule. smolecule.com This combination of functional groups in halogenated and methoxylated benzonitriles provides chemists with a powerful tool for constructing intricate molecular frameworks. smolecule.com

Overview of Research Trajectories for 3-Bromo-5-methoxybenzonitrile

Research involving this compound is primarily focused on its role as a synthetic intermediate. Its unique substitution pattern, with a bromine atom and a methoxy group at the meta positions relative to the nitrile, offers specific reactivity that can be exploited in multi-step syntheses. While detailed research findings on this specific compound are still emerging, its structural similarity to other well-studied halogenated and methoxylated benzonitriles suggests its potential in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. lookchem.comsmolecule.com The strategic placement of its functional groups makes it a valuable building block for creating a diverse range of more complex molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C8H6BrNO |

| Molecular Weight | 212.043 g/mol |

| Density | 1.6±0.1 g/cm3 |

| Boiling Point | 253.5±25.0 °C at 760 mmHg |

| Flash Point | 107.1±23.2 °C |

| LogP | 2.05 |

| Index of Refraction | 1.584 |

| CAS Number | 867366-91-4 |

Table 1: Physicochemical properties of this compound. Data sourced from chemsrc.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWRYZGZCCTKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648644 | |

| Record name | 3-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867366-91-4 | |

| Record name | 3-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methoxybenzonitrile and Analogues

Classical Approaches to Benzonitrile (B105546) Functionalization

Traditional methods for the synthesis of substituted benzonitriles often involve the stepwise introduction of functional groups onto a benzene (B151609) core, relying on fundamental principles of electrophilic aromatic substitution and nucleophilic substitution reactions.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing bromo-methoxybenzonitriles, the key challenge lies in controlling the regioselectivity of the bromination step. The outcome is dictated by the directing effects of the substituents already present on the benzene ring.

The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org When both groups are present, the activating group typically governs the position of subsequent electrophilic attack. For instance, the direct electrophilic bromination of 3-methoxybenzonitrile (B145857) with bromine in a solvent like dichloromethane (B109758) preferentially yields 4-bromo-3-methoxybenzonitrile (B54132), as the incoming electrophile is directed to the para position relative to the powerful methoxy director. smolecule.com

Achieving substitution at the 5-position, as in 3-bromo-5-methoxybenzonitrile, requires a synthetic design that circumvents these directing effects. A common strategy involves using a starting material where the desired substitution pattern is pre-established or where the directing effects of existing groups align favorably. For example, the synthesis can begin with a precursor like 3-bromo-5-hydroxybenzonitrile, which can then be methylated to form the final product. Another approach involves the bromination of a precursor where the desired position is activated. For instance, the bromination of 4-hydroxy-5-methoxybenzonitrile with Br₂ in an acetic acid (AcOH) and hydrobromic acid (HBr) mixture yields 3-bromo-4-hydroxy-5-methoxybenzonitrile, demonstrating how existing substituents guide the regiochemical outcome. Lewis acid catalysts like iron(III) bromide (FeBr₃) are often employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺) and facilitating the substitution. libretexts.orgvulcanchem.com

Table 1: Examples of Electrophilic Bromination Conditions for Benzonitrile Analogues

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Citation |

|---|---|---|---|---|---|

| 4-Hydroxy-5-methoxybenzonitrile | Br₂ | HBr/AcOH | 3-bromo-4-hydroxy-5-methoxybenzonitrile | 92% | |

| 4-Isopropoxy-5-methoxybenzonitrile | N-Bromosuccinimide (NBS) | Dichloromethane | 3-bromo-4-isopropoxy-5-methoxybenzonitrile | 78% | |

| Fluorinated methoxybenzonitrile | Br₂ | FeBr₃ | 3-bromo-6-fluoro-2-methoxybenzonitrile | N/A | vulcanchem.com |

When direct bromination is not regiochemically feasible, the nitrile group can be introduced onto a pre-brominated aromatic ring. The two primary classical methods for this transformation are the Rosenmund-von Braun and Sandmeyer reactions. nih.gov

The Rosenmund-von Braun reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures. nih.gov This method is effective but often requires harsh conditions and generates significant copper waste.

The Sandmeyer reaction provides a milder alternative for introducing a nitrile group. nih.gov This two-step process begins with the diazotization of a primary aromatic amine (aniline derivative) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with copper(I) cyanide, which displaces the diazo group to form the desired benzonitrile. For example, 4-bromo-3-methoxybenzonitrile can be synthesized from 4-bromo-3-methoxyaniline (B105682) via diazotization followed by cyanation with CuCN. smolecule.com This approach is particularly useful for substrates that are sensitive to the harsh conditions of direct bromination or the Rosenmund-von Braun reaction. smolecule.com

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has focused on developing catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved safety profiles compared to classical approaches. Palladium and copper catalysts are at the forefront of these advancements for nitrile synthesis.

Palladium-catalyzed cyanation has become one of the most versatile and efficient methods for synthesizing aryl nitriles from aryl halides (including bromides and chlorides). These reactions typically use a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A significant area of research has been the replacement of highly toxic cyanide sources like KCN or NaCN with safer alternatives.

Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a practical cyanide source for these couplings. nih.gov A scalable and reproducible synthesis of a benzonitrile derivative from an aryl bromide was achieved using a Pd catalyst with K₄[Fe(CN)₆] in a mixed solvent system. acs.org Other non-toxic cyanide surrogates have also been developed. One such system uses formamide (B127407) in combination with cyanuric chloride (TCT) as the "CN" source, catalyzed by Pd/C. chemistryviews.org This method provides good to excellent yields of various benzonitrile derivatives. chemistryviews.org Zinc cyanide (Zn(CN)₂), which is less toxic than alkali metal cyanides, is also widely used in palladium-catalyzed cyanations, enabling the conversion of a broad range of (hetero)aryl halides to nitriles under relatively mild conditions. nih.gov

Table 2: Comparison of Modern Palladium-Catalyzed Cyanation Methods

| Cyanide Source | Catalyst System | Key Features | Citation |

|---|---|---|---|

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd catalyst, various ligands | Non-toxic cyanide source, suitable for large-scale synthesis. | nih.govacs.org |

| Zinc Cyanide (Zn(CN)₂) | Pd precatalysts with phosphine ligands | Effective for a wide range of aryl chlorides and bromides, low catalyst loading. | nih.gov |

| Formamide / Cyanuric Chloride | Pd/C, PPh₃ | In-situ generation of cyanide, improved safety profile. | chemistryviews.org |

While copper has been used stoichiometrically in classical cyanation for over a century, modern research has established efficient copper-catalyzed protocols. These methods often use safer and more accessible cyanating agents.

One notable development is the use of sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) as a novel and highly active cyanation reagent in a copper(I) iodide (CuI) catalyzed system. arkat-usa.org This protocol, which uses polyethylene (B3416737) glycol (PEG-400) as a solvent, allows for the smooth cyanation of a variety of aryl bromides and iodides with yields up to 96%. arkat-usa.org Another innovative approach involves the copper-catalyzed oxidative cyanation of aryl halides where common organic nitriles, such as acetonitrile (B52724) or benzyl (B1604629) nitrile, serve as the cyanide source through a C-C bond cleavage process. capes.gov.brthieme-connect.com For example, a Cu(OAc)₂-catalyzed reaction can convert aryl halides to aromatic nitriles using acetonitrile as the source of the -CN group. thieme-connect.com Furthermore, copper catalysis has been extended to asymmetric radical cyanation, enabling the synthesis of optically active α-chiral nitriles, which are important structures in bioactive molecules. snnu.edu.cn

Chemo- and Regioselective Synthesis of Benzonitrile Isomers

The synthesis of a specific polysubstituted isomer like this compound is a significant challenge that hinges on achieving high chemo- and regioselectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the control of substitution position on the aromatic ring.

The primary obstacle in regioselective synthesis is overcoming the innate directing effects of the substituents. As discussed, the powerful ortho, para-directing effect of the methoxy group and the meta-directing effect of the nitrile group often lead to a mixture of isomers or an undesired major product during electrophilic substitution. libretexts.orgsmolecule.com

Several strategies are employed to achieve the desired regiochemistry:

Multi-step Synthesis with Pre-functionalized Precursors: The most reliable method is to build the molecule in a sequence where the regiochemistry is controlled at each step. This may involve starting with an arene that already has substituents in the desired 1,3,5-pattern or introducing functional groups that can be chemically modified later. For instance, starting with 3-bromo-5-aminobenzonitrile, one could perform a diazotization followed by hydrolysis and subsequent methylation to install the methoxy group.

Directed Ortho-Metalation (DoM): This strategy uses a directing group to deprotonate a specific ortho position with a strong base (like an organolithium reagent), creating a nucleophilic center that can then react with an electrophile (e.g., a bromine source). While powerful, the relative positions of the methoxy and nitrile groups in the target molecule make this specific approach challenging.

Modern C-H Functionalization: Advanced catalytic methods are being developed that can functionalize specific C-H bonds, sometimes overriding traditional directing group effects. These reactions often rely on a directing group to guide a transition metal catalyst to a specific C-H bond for cleavage and subsequent functionalization. ulb.ac.be

Benzannulation Reactions: An alternative to functionalizing a pre-existing benzene ring is to construct the ring itself with the desired substitution pattern. Regioselective [3+3] benzannulation reactions, for example, can assemble highly substituted arenes from acyclic precursors. acs.org

Ultimately, the choice of synthetic route depends on a balance of factors including the availability of starting materials, desired scale, and the need to avoid sensitive functional groups or harsh reagents. For a complex target like this compound, a multi-step synthesis involving the strategic introduction and modification of functional groups remains the most practical and widely used approach.

Chemical Reactivity and Derivatization Studies of 3 Bromo 5 Methoxybenzonitrile

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring is a primary site for functionalization, typically through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-heteroatom bonds, significantly expanding the molecular complexity of the scaffold.

The replacement of the aromatic bromine with nitrogen and sulfur nucleophiles is a common strategy for synthesizing aniline (B41778) and thioether derivatives, respectively. These transformations are generally accomplished using palladium or copper-based catalytic systems. The mechanism for these processes typically involves the oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by reaction with the amine or thiol in the presence of a base, and concluding with reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Amination Reactions: The coupling of 3-Bromo-5-methoxybenzonitrile with various primary or secondary amines can be achieved through methods like the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the formation of a new carbon-nitrogen bond.

Thiolation Reactions: Similarly, carbon-sulfur bonds can be formed by reacting this compound with thiols or thiolates. These reactions are also often catalyzed by palladium or copper complexes, providing access to a range of aryl thioethers. nih.govchempap.org

The table below summarizes representative nucleophilic substitution reactions.

| Reactant 1 | Nucleophile | Catalyst/Conditions | Product |

| This compound | Aniline | Pd-catalyst, Base | 3-Anilino-5-methoxybenzonitrile |

| This compound | Ethanethiol | Cu-catalyst, Base | 3-(Ethylthio)-5-methoxybenzonitrile |

Beyond C-N and C-S bonds, the bromine atom can be substituted by other heteroatoms, most notably oxygen, to form ethers. The Ullmann condensation, which traditionally uses a copper catalyst, is a classic method for forming C-O bonds by reacting an aryl halide with an alcohol or phenol (B47542). mdpi.com Modern variations often utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope. nih.gov These reactions enable the synthesis of diaryl ethers or alkyl aryl ethers from this compound.

| Reactant 1 | Nucleophile | Catalyst/Conditions | Product |

| This compound | Phenol | CuI, KF/Fe3O4, DMF | 3-Methoxy-5-phenoxybenzonitrile |

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a valuable functional handle that can undergo a variety of transformations, including reduction and cycloaddition, to introduce new functionalities.

The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is a fundamental method for introducing a basic nitrogen center. A variety of reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), and borane (B79455) derivatives. amazonaws.com The resulting product from the reduction of this compound is (3-bromo-5-methoxyphenyl)methanamine, a versatile intermediate for further synthesis.

| Starting Material | Reagent | Product |

| This compound | Diisopropylaminoborane | (3-Bromo-5-methoxyphenyl)methanamine |

| This compound | H₂, Raney Nickel | (3-Bromo-5-methoxyphenyl)methanamine |

The nitrile group can participate in [3+2] cycloaddition reactions with azide (B81097) sources to form tetrazole rings. mdpi.com This reaction is a highly efficient and widely used method for synthesizing 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. researchgate.netnih.gov The reaction is typically carried out by treating the nitrile with sodium azide (NaN₃) in the presence of a catalyst, such as a zinc salt or an ammonium (B1175870) salt, in a suitable solvent like DMF or water. organic-chemistry.orgchalcogen.ro

| Starting Material | Reagents | Product |

| This compound | NaN₃, ZnBr₂ | 5-(3-Bromo-5-methoxyphenyl)-1H-tetrazole |

| This compound | NaN₃, NH₄Cl, DMF | 5-(3-Bromo-5-methoxyphenyl)-1H-tetrazole |

Reactivity of the Methoxy (B1213986) Group

The methoxy (-OCH₃) group is generally stable, but it can be cleaved under specific, often harsh, conditions to reveal a hydroxyl group (-OH). This demethylation reaction is a key step for accessing the corresponding phenol derivative. Strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) are commonly used for this purpose. The reaction transforms the ether into a phenol, 3-bromo-5-hydroxybenzonitrile, which can then be used in subsequent reactions such as O-alkylation or esterification. nih.gov

| Starting Material | Reagent | Product |

| This compound | Boron tribromide (BBr₃) | 3-Bromo-5-hydroxybenzonitrile |

Oxidation Reactions

The direct oxidation of this compound is not extensively documented in scientific literature. The compound features three main sites for potential oxidative transformation: the aromatic ring, the methoxy group, and the nitrile group. Generally, the electron-withdrawing nature of the nitrile and bromo substituents makes the aromatic ring resistant to oxidative degradation.

Potential, though not specifically reported, oxidative reactions could target the methoxy group. Oxidative cleavage of methoxy groups on aromatic rings can be achieved under specific conditions, often with strong oxidizing agents, but this is more common in the context of demethylation rather than oxidation of the aromatic system itself. Similarly, while nitriles can be hydrolyzed to carboxylic acids, their direct oxidation is not a standard transformation. Research literature primarily focuses on utilizing this compound as a building block in cross-coupling reactions rather than as a substrate for direct oxidation.

Ether Cleavage and Functional Group Interconversion

The functional groups of this compound—ether, nitrile, and aryl bromide—offer distinct pathways for chemical modification.

Ether Cleavage: The methoxy group (-OCH₃) is susceptible to cleavage to yield the corresponding phenol, 3-bromo-5-hydroxybenzonitrile. This transformation is a common strategy in organic synthesis to unmask a hydroxyl group for further reactions. The reaction typically requires strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, often at elevated temperatures. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers, often providing cleaner reactions and higher yields at lower temperatures. organic-chemistry.org

Functional Group Interconversion: The nitrile group (-C≡N) is a versatile functional handle that can be converted into other important groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-bromo-5-methoxybenzoic acid). This reaction proceeds via an intermediate amide.

Reduction: The nitrile can be reduced to a primary amine (3-bromo-5-methoxybenzylamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These interconversions significantly expand the synthetic utility of the this compound scaffold.

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Ether Cleavage | This compound | BBr₃, HBr, or HI | 3-Bromo-5-hydroxybenzonitrile |

| Nitrile Hydrolysis | This compound | H₃O⁺ or OH⁻, heat | 3-Bromo-5-methoxybenzoic acid |

| Nitrile Reduction | This compound | LiAlH₄ or H₂/Catalyst | 3-Bromo-5-methoxybenzylamine |

Utilization in Coupling Reactions for Complex Aromatic Systems

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex aromatic and heteroaromatic systems by forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org It is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the benzonitrile (B105546) core. wikipedia.orgillinois.edu

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing stilbenes and cinnamates. The stereoselectivity of the reaction typically favors the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is a highly reliable method for synthesizing arylalkynes, which are valuable intermediates in the synthesis of more complex molecules. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Like other cross-coupling reactions, it is palladium-catalyzed and requires a base. libretexts.orgacsgcipr.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org It allows for the direct installation of various amino groups, which are prevalent in pharmaceuticals and other biologically active compounds.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Aryl-Aryl, Aryl-Alkyl | Pd(PPh₃)₄ / K₂CO₃ | Substituted biaryls, alkylarenes |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Aryl-Vinyl | Pd(OAc)₂ / Et₃N | Substituted alkenes (e.g., Stilbenes) |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂-CuI / Et₃N | Arylalkynes |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Aryl-Nitrogen | Pd₂(dba)₃ + Ligand / NaOt-Bu | Aryl amines |

Computational Chemistry and Theoretical Investigations of Substituted Benzonitriles

Nonlinear Optical (NLO) Properties Calculations (e.g., First-Order Hyperpolarizability)

The nonlinear optical (NLO) properties of substituted benzonitriles, including 3-Bromo-5-methoxybenzonitrile, are a subject of significant interest for applications in optoelectronics and photonics. researchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of these molecules. neliti.comsciensage.info The key parameter for second-order NLO materials is the first-order hyperpolarizability (β), which quantifies the molecule's ability to induce frequency doubling of incident light. sciensage.info

The NLO properties of benzonitrile (B105546) derivatives are fundamentally linked to intramolecular charge transfer (ICT). In this compound, the methoxy (B1213986) (-OCH₃) group acts as an electron donor, while the nitrile (-CN) and bromo (-Br) groups are electron-withdrawing. This donor-acceptor framework facilitates the delocalization of π-electrons across the benzene (B151609) ring, which is essential for a significant NLO response. semanticscholar.org Theoretical calculations typically involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) tensors. researchgate.net

The total first-order hyperpolarizability (β_tot) is calculated from its tensor components (β_x, β_y, β_z) and provides a measure of the molecule's NLO activity. For comparative purposes, the calculated β_tot value of a novel compound is often benchmarked against that of a well-known NLO material, such as urea. researchgate.net Computational studies on various organic molecules have demonstrated that DFT methods, like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of these properties. neliti.com While specific calculations for this compound are not widely published, data from analogous substituted benzaldehydes and other organic molecules illustrate the typical outputs of such computational analyses. researchgate.net

Table 1: Representative Calculated NLO Properties for a Substituted Benzene Derivative Data are illustrative, based on computational studies of similar molecules.

| Parameter | Description | Illustrative Value (a.u.) | Illustrative Value (esu) |

|---|---|---|---|

| μ | Dipole Moment | 0.753 | 1.914 x 10-18 |

| α_tot | Polarizability | 95.84 | 1.420 x 10-23 |

| β_tot | First-Order Hyperpolarizability | 938.61 | 8.10 x 10-30 |

Thermodynamic Properties and Energetic Behavior in Various Media

Computational chemistry provides critical insights into the thermodynamic stability and reactivity of substituted benzonitriles. Using methods like DFT, it is possible to calculate fundamental thermodynamic parameters for molecules such as this compound. These parameters, including zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity, are crucial for understanding the molecule's behavior under different thermal conditions. semanticscholar.orgmdpi.com

Thermodynamic calculations help to predict the spontaneity of reactions and the stability of molecular conformations. For instance, a comprehensive thermodynamic study of methyl-nitro-benzoic acids demonstrated how combining experimental and computational methods can establish a reliable set of phase transition enthalpies and enthalpies of formation. nih.gov Such analyses are vital for predicting how substituents on the benzene ring affect stability and reactivity. nih.gov

The energetic behavior of a molecule can change significantly in different media due to solute-solvent interactions. nih.gov Theoretical models can simulate these effects, predicting how properties like the dipole moment and polarizability are altered in various solvents. researchgate.net For example, studies on 4-(dimethylamino)benzonitrile (B74231) have shown that in polar solvents, the charge transfer state becomes more stable due to electrostatic interactions, which directly influences its photochemical behavior. nih.gov This highlights the importance of considering the environment when evaluating the energetic properties and potential applications of polar molecules like this compound.

Table 2: Representative Calculated Thermodynamic Properties Data are illustrative, based on computational studies of similar molecules at a standard temperature (298.15 K) and pressure (1 atm).

| Parameter | Description | Illustrative Value |

|---|---|---|

| Zero-Point Vibrational Energy | The lowest possible energy of the molecule. | 75.3 kcal/mol |

| Thermal Energy (E_total) | Total energy of the molecule at a given temperature. | 80.1 kcal/mol |

| Heat Capacity (C_v) | Heat required to raise the temperature by one degree. | 35.8 cal/mol·K |

| Entropy (S) | A measure of the molecule's disorder. | 94.2 cal/mol·K |

Analysis of Intermolecular Interactions (e.g., π–π Stacking)

Intermolecular interactions are fundamental forces that dictate the supramolecular assembly, crystal packing, and material properties of aromatic compounds like this compound. Among the most significant of these noncovalent forces is the π–π stacking interaction, which involves the face-to-face arrangement of aromatic rings. mdpi.com These interactions, along with halogen bonding and C-H/π interactions, play a crucial role in the structure of molecular clusters and crystals. nih.govnih.gov

Computational studies, particularly those using Symmetry-Adapted Perturbation Theory (SAPT), have been instrumental in dissecting the nature of π–π interactions. acs.orgresearchgate.net SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. acs.org For the benzene dimer, the prototypical system for studying π-stacking, calculations reveal that the most stable configurations are the tilted T-shape and the parallel-displaced geometries, not the perfectly eclipsed sandwich structure. acs.org

Substituents on the benzene ring significantly modulate these interactions. While it was once thought that electron-withdrawing groups enhance stacking by reducing electrostatic repulsion, more recent and sophisticated analyses show the reality is more complex. acs.org Studies on substituted benzene dimers reveal that substituent effects are often due to direct, local interactions (primarily electrostatic and dispersion) between the substituent itself and the adjacent aromatic ring, rather than a global change in the ring's π-electron density. acs.orgnih.gov For instance, in a halogenated compound like this compound, the interplay between halogen bonds and π–π stacking can be cooperative, leading to enhanced stabilization in the crystal lattice. nih.govchemrxiv.orgchemrxiv.org

Table 3: Illustrative SAPT Energy Decomposition for a Parallel-Displaced Benzene Dimer (kcal/mol) Data are representative of computational studies on aromatic dimers.

| Energy Component | Description | Illustrative Interaction Energy |

|---|---|---|

| Electrostatics | Interaction between permanent multipoles. | -1.45 |

| Exchange | Pauli repulsion between electron clouds. | 3.05 |

| Induction | Interaction of permanent multipoles with induced multipoles. | -0.55 |

| Dispersion | Attractive force from correlated electron fluctuations. | -3.79 |

| Total Interaction Energy | Sum of all components. | -2.74 |

Applications in Medicinal Chemistry and Biological Research

Structure-Activity Relationship (SAR) Studies on Functionalized Benzonitrile (B105546) Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.comfrontiersin.org Such studies were conducted on the series of MbtI inhibitors derived from functionalized 3-bromobenzonitriles, including the derivative synthesized from 3-Bromo-5-methoxybenzonitrile. nih.gov

To explore the SAR, researchers synthesized a set of six new compounds, systematically altering the substituent at the 5-position of the phenyl ring while keeping the 3-cyano group constant. nih.gov The compounds included derivatives with a methoxy (B1213986) group (from this compound), as well as fluoro, trifluoromethyl, methyl, and hydroxy groups. nih.gov These compounds were then tested for their ability to inhibit the MbtI enzyme (measured by IC₅₀) and their effectiveness against the mycobacterium (measured by Minimum Inhibitory Concentration, MIC⁹⁹). nih.gov

| Compound Name/Precursor | Substituent at Position 5 | MbtI Inhibition (IC₅₀ in µM) | Antimycobacterial Activity (MIC⁹⁹ in µM) |

|---|---|---|---|

| Derivative from 3-bromo-5-(trifluoromethyl)benzonitrile | -CF₃ | 15 | 125 |

| Derivative from 3-bromo-5-fluorobenzonitrile | -F | 21 | >250 |

| Derivative from this compound | -OCH₃ | 33 | >250 |

| Derivative from 3-bromo-5-methylbenzonitrile | -CH₃ | 27 | >250 |

| Derivative from 3-bromo-5-hydroxybenzonitrile | -OH | 25 | >250 |

Data sourced from a study on MbtI inhibitors. nih.gov

Investigation of Molecular Target Interactions and Mechanisms of Action of Derivatives

Understanding the mechanism of action and molecular interactions of a drug candidate is crucial for its development. For the antitubercular agents derived from this compound and its analogs, the primary molecular target was identified as the salicylate (B1505791) synthase MbtI. nih.gov

Further mechanistic studies revealed that these compounds act as competitive inhibitors of MbtI. nih.gov A competitive inhibitor is a molecule that binds to the active site of an enzyme, preventing the actual substrate from binding and thus blocking the enzyme's activity. In this case, the derivatives prevent MbtI from performing its function in the mycobactin (B74219) biosynthesis pathway. By disrupting this pathway, the compounds effectively starve the mycobacteria of iron, inhibiting their growth and survival. nih.gov Molecular modeling and docking studies are often employed to visualize how these derivatives fit into the enzyme's active site and to understand the specific molecular interactions—such as hydrogen bonding and hydrophobic interactions—that stabilize the inhibitor-enzyme complex. nih.gov

Comparative Biological Activity Studies with Related Benzonitrile Derivatives

The strategic placement of substituents on the benzonitrile scaffold plays a pivotal role in modulating the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and their positions on a core molecule influence its interaction with biological targets. While comprehensive comparative data specifically for a series of this compound derivatives are not extensively available in publicly accessible literature, general principles derived from studies on substituted benzonitriles and related aromatic compounds can provide insights into their potential biological activities.

The biological effects of benzonitrile derivatives are often contingent on the electronic and steric properties of their substituents. For instance, the nitrile group itself can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group in interactions with biological macromolecules. The presence of a bromine atom, a halogen, can enhance biological activity through several mechanisms. Its lipophilicity can improve membrane permeability, and it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. The methoxy group, an electron-donating group, can also influence the electronic distribution of the aromatic ring and participate in hydrogen bonding.

In the broader context of substituted aromatic compounds, the interplay between different substituents is critical. For example, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share some structural motifs with this compound, the presence and position of methoxy and bromo groups were found to significantly impact their cytotoxic activity against various cancer cell lines. Specifically, compounds with 2,5-dimethoxyaniline (B66101) moieties, particularly those that were also brominated, exhibited potent inhibition of cell proliferation and tubulin polymerization. This suggests that the combination of methoxy and bromo substituents can be advantageous for certain biological activities.

Furthermore, studies on other classes of biologically active molecules have highlighted the importance of substituent positioning. For instance, in a study of 1,3-thiazole derivatives as cholinesterase inhibitors, the nature and position of substituents on the phenyl ring were critical for their inhibitory potency and selectivity. Derivatives with electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy at specific positions showed varied activities.

While direct, quantitative comparative data for this compound and its immediate derivatives are lacking in the available scientific literature, the principles of medicinal chemistry suggest that variations in the substitution pattern on the benzonitrile ring would lead to a range of biological activities. Systematic studies involving the synthesis and biological evaluation of a library of analogs would be necessary to establish a clear structure-activity relationship and to identify derivatives with optimized potency and selectivity for specific biological targets.

Due to the absence of specific comparative biological activity data for this compound and its direct derivatives in the searched literature, a data table with detailed research findings cannot be generated at this time.

Applications in Materials Science and Advanced Technologies

Role as a Monomer or Intermediate in Polymer Chemistry

In polymer chemistry, 3-Bromo-5-methoxybenzonitrile can serve as a versatile monomer or a key intermediate for the synthesis of a variety of polymers. Its utility stems from the reactivity of its functional groups, which can participate in various polymerization and modification reactions.

The bromine atom on the aromatic ring is a particularly useful functional handle. It can act as a reactive site in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, which are powerful methods for forming carbon-carbon bonds and synthesizing conjugated polymers. In these polycondensation reactions, the bromine atom can be coupled with other monomers containing suitable functional groups (e.g., boronic acids or organostannanes) to build the polymer backbone. This approach is instrumental in creating aromatic polymers with tailored electronic and photophysical properties.

Furthermore, the bromo group can be a site for post-polymerization modification. nih.govrsc.org A polymer synthesized with pendant this compound units can undergo subsequent chemical transformations at the bromine position. This allows for the introduction of other functional groups, enabling the fine-tuning of the polymer's properties after its initial synthesis. For example, the bromine can be replaced by other moieties through nucleophilic substitution reactions, expanding the functional diversity of the resulting material. fiveable.me

The nitrile (-C≡N) group also plays a significant role in defining the properties of polymers. Its incorporation into a polymer backbone can enhance thermal stability and solvent resistance due to its polarity and strong triple bond. lu.se The nitrile group is relatively stable under many polymerization conditions, making it a compatible functionality. Moreover, the nitrile group itself can undergo post-polymerization modifications, such as hydrolysis to form amides or carboxylic acids, or reduction to amines, thereby introducing new functionalities into the polymer structure. researchgate.netlibretexts.org

The methoxy (B1213986) (-OCH3) group influences the physical properties of the resulting polymers. As an electron-donating group, it can modulate the electronic characteristics of the aromatic ring, which is relevant for polymers designed for electronic applications. Additionally, the methoxy group can affect the solubility of the polymer, often improving its processability in common organic solvents. In the context of liquid crystalline polymers, the presence of such substituent groups can influence the packing of polymer chains and their mesophase behavior. dtic.mil

The following table summarizes the potential roles of each functional group of this compound in polymer chemistry:

| Functional Group | Role in Polymerization | Potential Impact on Polymer Properties |

| Bromo (-Br) | - Reactive site for cross-coupling polycondensation (e.g., Suzuki, Stille).- Handle for post-polymerization modification. | - Enables synthesis of conjugated polymers.- Allows for tuning of polymer functionality. |

| Nitrile (-C≡N) | - Stable group during many polymerizations.- Can be a site for post-polymerization modification (e.g., hydrolysis, reduction). | - Enhances thermal stability and solvent resistance.- Increases polarity of the polymer. |

| Methoxy (-OCH₃) | - Modifies monomer reactivity.- Influences polymer chain packing. | - Improves solubility and processability.- Modulates electronic properties.- Can influence liquid crystalline behavior. |

Integration into Advanced Functional Materials

The incorporation of this compound or its derivatives into polymer structures can lead to the development of advanced functional materials with specific, high-performance characteristics. The unique combination of its functional groups allows for the design of materials with enhanced thermal, mechanical, and chemical properties.

Polymers containing aromatic nitrile groups are known for their high thermal stability and resistance to chemical degradation. The introduction of the this compound moiety into the backbone of polymers such as polyimides, polyamides, or polyethers can result in materials that maintain their structural integrity at elevated temperatures. The rigidity of the aromatic ring and the polarity of the nitrile group contribute to strong intermolecular forces, leading to higher glass transition temperatures and improved mechanical strength.

The bromine atom provides a route to create cross-linked or network polymers. By utilizing the bromo group as a reactive site, linear polymers containing this unit can be cross-linked after polymerization. This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material, transforming a thermoplastic into a thermoset. Such materials are valuable in applications requiring high durability and resilience, for instance, in composites for the aerospace and automotive industries.

Moreover, brominated compounds are widely used as flame retardants. alfa-chemistry.com Incorporating this compound into a polymer matrix can impart flame-retardant properties to the final material. Upon combustion, the bromine atoms can act as radical scavengers, interrupting the chemical chain reactions of the fire and reducing the material's flammability.

The following table outlines the potential contributions of this compound to the properties of advanced functional materials:

| Property | Contribution of this compound |

| Thermal Stability | The aromatic nitrile group enhances thermal stability and raises the glass transition temperature. |

| Mechanical Strength | The rigid aromatic structure and polar nitrile group can increase the strength and modulus of the polymer. |

| Chemical Resistance | The stable aromatic and nitrile functionalities can improve resistance to solvents and chemical attack. |

| Flame Retardancy | The bromine atom can act as a flame retardant, reducing the flammability of the material. |

| Cross-linking Capability | The bromo group serves as a reactive site for creating cross-linked polymer networks with enhanced durability. |

Potential in Organic Electronic and Optical Devices

The electronic properties of this compound make it a promising candidate for use in the synthesis of materials for organic electronic and optical devices. The substituted benzonitrile (B105546) unit can be integrated into conjugated polymers, which are the active components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The methoxy group is an electron-donating group, while the nitrile group is an electron-withdrawing group. The presence of both on the same aromatic ring creates a push-pull electronic structure. When this unit is incorporated into a larger conjugated system, it can lower the bandgap of the material and influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic tuning is crucial for optimizing the performance of organic electronic devices. For instance, in OPVs, a lower bandgap allows the material to absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies. The presence of methoxy groups on triphenylamine-substituted quinoxaline-based polymers, however, has been shown in some cases to reduce photovoltaic properties. tandfonline.com

In the field of nonlinear optics (NLO), molecules with strong push-pull electronic systems are often used to create materials with high electro-optic activity. The substituted benzonitrile unit has the potential to be a component of NLO chromophores. When these chromophores are incorporated into a polymer matrix and aligned, the material can exhibit a large electro-optic coefficient, making it suitable for applications in electro-optic modulators and other photonic devices.

The potential applications of this compound in organic electronics and optics are summarized in the table below:

| Device Type | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for host or emissive layer materials with tailored electronic properties. |

| Organic Photovoltaics (OPVs) | As a component of donor or acceptor polymers to tune the bandgap and energy levels for efficient light harvesting. |

| Organic Field-Effect Transistors (OFETs) | In the synthesis of semiconducting polymers where the polar nitrile group can influence charge transport. |

| Nonlinear Optical (NLO) Devices | As a component of chromophores with push-pull electronic structures for materials with high electro-optic activity. |

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "3-Bromo-5-methoxybenzonitrile". Both ¹H NMR and ¹³C NMR spectroscopy are employed to provide a detailed map of the molecule's atomic framework.

In ¹H NMR, the chemical environment of each hydrogen atom is analyzed. For "this compound," the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons are chemically non-equivalent and will appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (splitting) are dictated by their position relative to the electron-withdrawing nitrile and bromine groups and the electron-donating methoxy group. The methoxy group will present as a sharp singlet, integrating to three protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of "this compound" would display eight unique signals, corresponding to each carbon atom in the molecule, including the carbon of the nitrile group, the methoxy carbon, and the six carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹H | ~7.0-7.5 | Multiplets | Aromatic C-H |

| ¹³C | ~56 | Quartet | -OCH₃ |

| ¹³C | ~110-160 | Singlets | Aromatic & C-Br, C-CN, C-OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of "this compound" and its derivatives by providing a highly accurate mass measurement. This technique can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places.

For "this compound" (C₈H₆BrNO), the theoretical exact mass is 210.96327 Da. chemsrc.com An HRMS analysis would aim to obtain an experimental mass that matches this theoretical value with very low error (typically <5 ppm), thereby confirming the molecular formula. A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M) and an M+2 peak of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₆BrNO | Elemental composition. uni.lu |

| Theoretical Exact Mass | 210.96327 Da | Confirms molecular formula. chemsrc.com |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of "this compound" and for monitoring the progress of chemical reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized.

Purity assessment is a crucial step in chemical synthesis and quality control. Commercial suppliers often report purity levels determined by Gas Chromatography (GC), with purities typically exceeding 95-98%. sigmaaldrich.com In a typical GC analysis, a sample of "this compound" is vaporized and passed through a column. The retention time is characteristic of the compound, and the area of the peak is proportional to its concentration. Impurities would appear as separate peaks with different retention times.

For reaction monitoring, small aliquots can be taken from a reaction mixture at different time intervals. Analysis by HPLC or GC-MS allows researchers to track the consumption of starting materials and the formation of "this compound". This data is vital for optimizing reaction conditions such as temperature, time, and catalyst loading. The mass spectrometer in a GC-MS system provides mass data for each separated component, confirming the identity of reactants, products, and any intermediates or byproducts.

Table 3: Applications of Chromatographic Techniques for this compound

| Technique | Application | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment, Reaction Monitoring | Retention time, quantitative analysis of compound and impurities. |

| GC-MS | Purity Assessment, Reaction Monitoring | Retention time, mass spectrum for structural confirmation of separated components. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method involves diffracting X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. nih.gov

An X-ray crystallographic analysis of "this compound" would provide definitive data on its molecular geometry. While a specific crystal structure for this exact compound is not publicly documented, analysis of closely related isomers, such as 3-bromo-2-hydroxybenzonitrile, reveals the type of detailed information that can be obtained. nih.gov This includes precise bond lengths (e.g., C-Br, C-C, C-O, C≡N), bond angles, and torsion angles. Furthermore, this technique elucidates how the molecules pack together in the crystal, revealing intermolecular interactions such as π-stacking or other non-covalent forces that govern the solid-state structure. nih.gov This information is invaluable for understanding the physical properties of the compound and for computational chemistry studies.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements describing the arrangement of molecules in the crystal. |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles formed between three connected atoms. |

| Intermolecular Interactions | Distances and geometries of non-covalent forces between adjacent molecules. |

Emerging Research Directions and Future Perspectives

Novel Derivatization Pathways and Scaffold Diversification

The core structure of 3-Bromo-5-methoxybenzonitrile serves as a foundational building block for the synthesis of a wide array of more complex molecules. The presence of three distinct functional groups offers multiple avenues for chemical modification, allowing for the creation of diverse molecular scaffolds. Future research is expected to focus on developing novel derivatization pathways that can selectively target these functional groups to introduce new properties and functionalities.

The bromine atom, for instance, is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the bromine position. This allows for the systematic modification of the molecule's steric and electronic properties, which can be crucial for tuning its biological activity or material characteristics.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations opens up a new set of possibilities for further derivatization. For example, the resulting carboxylic acid can be used in esterification or amidation reactions, while the amine can be functionalized in numerous ways to build larger and more complex molecular architectures.

The methoxy (B1213986) group, while generally less reactive, can be demethylated to a hydroxyl group. This transformation not only alters the polarity and hydrogen bonding capabilities of the molecule but also provides a new site for further functionalization through etherification or esterification.

The strategic combination of these derivatization pathways will be key to unlocking the full potential of the this compound scaffold. The ability to systematically and selectively modify each functional group will allow researchers to create large libraries of diverse compounds for screening in various applications, from drug discovery to materials science.

Chemoinformatic and AI-Driven Discovery of New Benzonitrile-Based Compounds

The integration of computational tools, particularly chemoinformatics and artificial intelligence (AI), is revolutionizing the field of chemical research. nih.gov These technologies have the potential to significantly accelerate the discovery and development of new compounds based on the this compound scaffold. nih.gov

Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can establish correlations between the molecular structure of this compound derivatives and their biological activity or physical properties. These models can then be used to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in-silico approach can save significant time and resources compared to traditional high-throughput screening methods.

The synergy between chemoinformatics, AI, and experimental chemistry will be a powerful engine for future discoveries based on the this compound scaffold. As more data is generated on the properties and activities of its derivatives, the predictive power of computational models will continue to improve, leading to a more efficient and targeted discovery process.

Development of Green and Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable chemical processes. This trend, often referred to as "green chemistry," is particularly relevant to the synthesis of fine chemicals and pharmaceutical intermediates like this compound and its derivatives. Future research in this area will likely focus on developing synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Another area of focus will be the development of catalytic systems that utilize earth-abundant and non-toxic metals. Many traditional cross-coupling reactions rely on precious metal catalysts like palladium. While effective, these metals are expensive and have a significant environmental footprint. The development of catalysts based on more abundant metals such as iron, copper, or nickel would be a significant step towards more sustainable synthetic routes for this compound derivatives.

Furthermore, there is a growing interest in flow chemistry as a more efficient and safer alternative to traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

The table below summarizes some of the key green and sustainable synthetic methodologies that could be applied to the synthesis of this compound and its derivatives.

| Methodology | Description | Potential Advantages |

| Ionic Liquid Catalysis | Use of ionic liquids as recyclable catalysts and solvents. rsc.org | Reduced waste, simplified workup, catalyst recyclability. rsc.orgrsc.org |

| Earth-Abundant Metal Catalysis | Development of catalysts based on non-precious metals like iron, copper, or nickel. | Lower cost, reduced environmental impact. |

| Flow Chemistry | Continuous processing of reactants in a flow reactor. | Higher yields, improved selectivity, enhanced safety. |

| Biocatalysis | Use of enzymes as catalysts for specific chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Exploration of New Biological Targets and Therapeutic Areas

The structural features of this compound and its derivatives make them attractive candidates for drug discovery programs. The benzonitrile (B105546) moiety is a common feature in many biologically active compounds, and the bromo and methoxy substituents provide opportunities for fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties. A related compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, has been investigated for potential antimicrobial and antitumor properties, suggesting that this class of compounds may have therapeutic potential. guidechem.com

Future research in this area will likely involve screening libraries of this compound derivatives against a wide range of biological targets. High-throughput screening (HTS) campaigns can be used to identify initial "hits" that show activity against a particular target. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.

The exploration of new therapeutic areas for benzonitrile-based compounds is an ongoing endeavor. While they have been investigated for a variety of indications, there is always the potential for discovering new applications. For example, the unique electronic properties of the benzonitrile group may make it suitable for targeting enzymes or receptors that have not been previously considered.

The use of computational methods, as discussed in section 8.2, will be crucial in this exploration. Molecular docking and virtual screening can be used to predict which biological targets are most likely to interact with this compound derivatives. This can help to prioritize experimental screening efforts and focus on the most promising therapeutic areas.

Furthermore, a deeper understanding of the mechanism of action of any active compounds will be essential for their further development. This will involve a combination of biochemical, cellular, and in vivo studies to elucidate how the compounds exert their therapeutic effects.

Integration of this compound in Multifunctional Materials

Beyond its potential applications in the life sciences, this compound and its derivatives also hold promise for the development of new multifunctional materials. The combination of an aromatic ring, a polar nitrile group, and a reactive bromine atom provides a unique set of properties that can be exploited in materials science.

The aromatic core of the molecule can contribute to the formation of liquid crystalline phases. Liquid crystals are materials that exhibit properties of both liquids and solids, and they are widely used in display technologies. By carefully designing the molecular structure of this compound derivatives, it may be possible to create new liquid crystalline materials with tailored optical and electronic properties.

The nitrile group is known for its ability to coordinate with metal ions. This property could be utilized to create metal-organic frameworks (MOFs) or coordination polymers. MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The ability to incorporate the this compound scaffold into a MOF structure could lead to new materials with unique functionalities.

The bromine atom provides a convenient site for polymerization. Through techniques such as atom transfer radical polymerization (ATRP), it is possible to grow polymer chains from the bromine position. This could be used to create well-defined polymers with a this compound-based core, which could have interesting optical, electronic, or self-assembly properties.

The table below provides a summary of the potential applications of this compound in multifunctional materials.

| Material Type | Potential Application | Key Structural Feature |

| Liquid Crystals | Display technologies, optical sensors. | Aromatic core. |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | Nitrile group for metal coordination. |

| Polymers | Advanced coatings, electronic materials. | Bromine atom for polymerization. |

| Organic Light-Emitting Diodes (OLEDs) | Solid-state lighting, flexible displays. | Tunable electronic properties of the scaffold. |

The exploration of these and other potential applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering. The versatility of the this compound scaffold makes it a promising platform for the development of the next generation of advanced materials.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Bromo-5-methoxybenzonitrile in academic laboratories?

Methodological Answer:

A common approach involves sequential functionalization of a benzene ring. Begin with selective bromination at the meta-position, followed by methoxylation via nucleophilic aromatic substitution (SNAr) using a methoxide source under controlled basic conditions. The nitrile group can be introduced via Rosenmund-von Braun reaction using CuCN or through cyanation of a halogen intermediate (e.g., using Zn(CN)₂ in Pd-catalyzed cross-coupling). Purity validation via HPLC (≥95%) is critical, as commercial sources often lack analytical data .

Basic: How should researchers validate the purity of this compound when supplier data is unavailable?

Methodological Answer:

Combine orthogonal techniques:

- HPLC/GC : Quantify organic impurities using a C18 column (MeCN/H₂O mobile phase) or DB-5 column (GC).

- ¹H/¹³C NMR : Confirm structural integrity by comparing peak integrals (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ = 212/214 for Br isotopes).

Suppliers like Sigma-Aldrich often omit analytical data, necessitating in-house validation .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify nitrile stretches (~2230 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Compare to databases like NIST (e.g., 3-bromo-4-fluorobenzonitrile IR data ).

- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (meta-substitution patterns) and confirm methoxy integration.

- X-ray Crystallography : Resolve steric effects if crystalline derivatives are synthesized.

Cross-reference with PubChem’s predicted physicochemical properties for validation .

Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings to evaluate steric/electronic effects from the methoxy group.

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible routes for aryl boronate or amide derivatives.

- Solubility Parameters : Predict solvent compatibility using Hansen solubility parameters to optimize reaction media.

PubChem’s canonical SMILES and InChI keys enable precise computational inputs .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Isotopic Pattern Analysis : Differentiate bromine’s ¹⁷⁹Br/⁸¹Br doublets in mass spectra to confirm molecular weight.

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals caused by para/ortho substituents.

- Control Experiments : Compare with analogs (e.g., 3-Bromo-4-methoxybenzonitrile ) to isolate spectral discrepancies.

Contradictions may arise from solvent impurities or tautomerism; rigorous drying and degassing are advised .

Advanced: What strategies mitigate steric hindrance in Buchwald-Hartwig amination of this compound?

Methodological Answer:

- Ligand Screening : Use bulky ligands (XPhos, DavePhos) to stabilize Pd(0) intermediates and enhance turnover.

- Microwave Irradiation : Accelerate reaction kinetics to overcome steric barriers (e.g., 100°C, 30 min).

- Additives : Introduce Cs₂CO₃ or K₃PO₄ to deprotonate amines and reduce side reactions.

Monitor byproducts (e.g., dehalogenated species) via LC-MS, referencing protocols for similar brominated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.